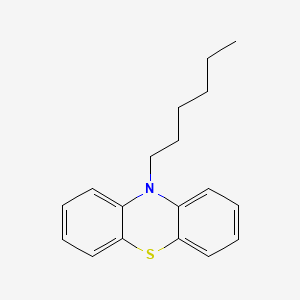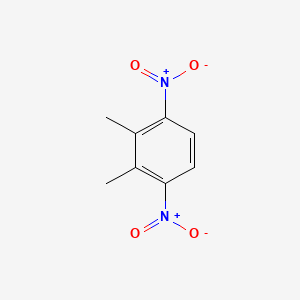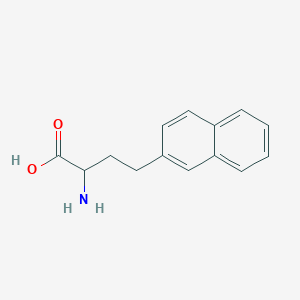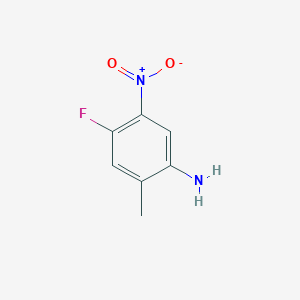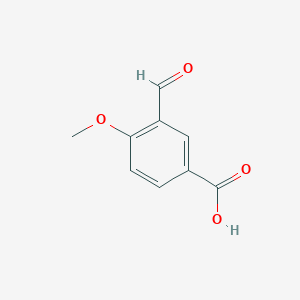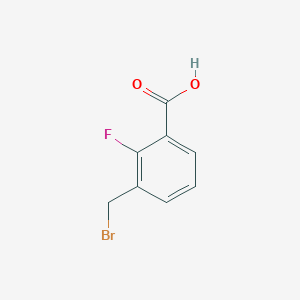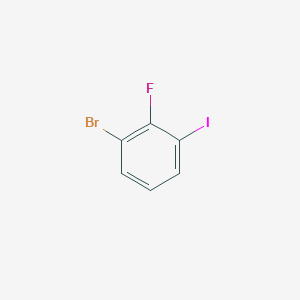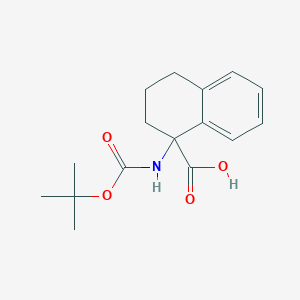
1-(Boc-アミノ)-1,2,3,4-テトラヒドロナフタレン-1-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a tetrahydronaphthalene ring system. This compound is significant in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of deprotection under mild acidic conditions.
科学的研究の応用
1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is used in several scientific research applications:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:
Formation of the Tetrahydronaphthalene Ring: The tetrahydronaphthalene ring can be synthesized through hydrogenation of naphthalene or its derivatives.
Introduction of the Carboxylic Acid Group: This can be achieved through various methods such as Friedel-Crafts acylation followed by oxidation.
Boc Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistency and scalability.
化学反応の分析
Types of Reactions: 1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Deprotected Amino Acid: Resulting from the removal of the Boc group.
Alcohol Derivative: From the reduction of the carboxylic acid group.
作用機序
The mechanism of action of 1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.
類似化合物との比較
- 1-(Boc-amino)-cyclopropanecarboxylic acid
- 1-(Boc-amino)-2,2-dimethylpropanoic acid
Comparison: 1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to its tetrahydronaphthalene ring, which provides additional steric bulk and rigidity compared to simpler aliphatic or cyclopropane derivatives. This can influence the compound’s reactivity and the properties of peptides synthesized using it.
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)10-6-8-11-7-4-5-9-12(11)16/h4-5,7,9H,6,8,10H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXQUKSKLXESDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)

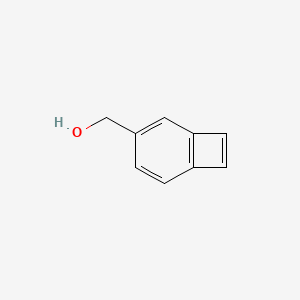
![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)
